molecular formula C24H23N5O2 B357096 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 614747-59-0

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B357096
CAS No.: 614747-59-0
M. Wt: 413.5g/mol
InChI Key: BJGMNIIIOPQQAU-UHFFFAOYSA-N
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Description

Background of Triazatricyclo Compound Research

The foundation of triazatricyclo compound research emerged from the broader field of nitrogen-containing heterocyclic chemistry, which has been a cornerstone of organic chemistry for over a century. The development of triazatricyclo systems represents an evolution from simpler bicyclic nitrogen heterocycles, such as the well-established 1,5,7-triazabicyclo[4.4.0]dec-5-ene family, which demonstrated the powerful catalytic and biological properties inherent in polycyclic guanidine systems. Research into these bicyclic systems revealed that the incorporation of multiple nitrogen atoms within rigid cyclic frameworks could create compounds with exceptional basicity and unique reactivity profiles, properties that proved invaluable for both synthetic applications and biological activity.

The transition from bicyclic to tricyclic nitrogen-containing systems was driven by the recognition that additional ring fusion could provide enhanced molecular rigidity, improved selectivity, and expanded opportunities for functional group incorporation. Scientists observed that the triazatricyclo scaffold offered advantages over simpler heterocyclic systems by providing multiple sites for structural modification while maintaining the essential nitrogen-rich core that confers biological activity. This architectural approach allowed researchers to create compounds with precisely tailored properties, combining the proven efficacy of nitrogen heterocycles with the structural complexity necessary for advanced medicinal chemistry applications.

The triazatricyclo framework also emerged as a response to the growing demand for compounds capable of addressing complex biological targets that required both high affinity and selectivity. Traditional heterocyclic compounds, while effective in many applications, often lacked the structural sophistication necessary to achieve the precise molecular recognition required for modern drug discovery. The triazatricyclo system addressed this limitation by providing a rigid, three-dimensional framework that could accommodate multiple pharmacophoric elements while maintaining favorable physicochemical properties.

Discovery and Development Timeline

The development of 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide represents the culmination of several decades of systematic research into nitrogen-containing tricyclic systems. The earliest investigations into related triazatricyclo compounds can be traced to research published in the early 2000s, when scientists began exploring the synthetic potential of tricyclic heterocycles containing multiple nitrogen atoms. These initial studies focused primarily on establishing reliable synthetic methodologies for constructing the complex tricyclic frameworks that would later serve as the foundation for more sophisticated derivatives.

The period from 2010 to 2015 witnessed significant advances in the synthetic chemistry of triazatricyclo compounds, with researchers developing increasingly efficient methods for ring formation and functional group installation. During this era, multiple research groups reported the successful synthesis of various triazatricyclo derivatives, each incorporating different substituent patterns and functional groups to explore structure-activity relationships. The development of improved synthetic protocols during this period was crucial for enabling the preparation of more complex derivatives, including those with multiple substituents and varied functional groups.

Recent years have seen the emergence of highly sophisticated triazatricyclo compounds, including several closely related to the target molecule. Research published in 2025 has documented the synthesis and characterization of numerous triazatricyclo derivatives with similar structural features, including compounds bearing various alkyl substituents, aromatic groups, and carboxamide functionalities. These developments have established the synthetic feasibility of preparing complex triazatricyclo compounds with precise structural control, laying the groundwork for the specific compound under examination.

The specific compound this compound appears to represent a recent advancement in this field, incorporating lessons learned from decades of triazatricyclo research to create a molecule with optimized structural features for biological activity.

Position in Contemporary Heterocyclic Chemistry

Within the contemporary landscape of heterocyclic chemistry, this compound occupies a distinctive position as an exemplar of advanced molecular design principles. The compound represents a sophisticated approach to heterocyclic construction that integrates multiple proven pharmacophoric elements within a single molecular framework. This design philosophy reflects contemporary trends in medicinal chemistry that emphasize molecular complexity as a means of achieving enhanced selectivity and potency in biological systems.

The triazatricyclo core of this compound places it within a broader family of nitrogen-rich heterocycles that have gained prominence in recent years due to their exceptional biological activity profiles. Contemporary heterocyclic chemistry has increasingly focused on nitrogen-containing systems because of their ability to engage in diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. The triazatricyclo framework maximizes these interaction opportunities by positioning multiple nitrogen atoms within a rigid three-dimensional structure that can accommodate various binding modalities.

Recent advances in heterocyclic chemistry have also emphasized the importance of structural rigidity in achieving biological activity, a principle that is exemplified in the triazatricyclo system. The compound's tricyclic framework provides exceptional conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. This rigidity also contributes to improved metabolic stability, a crucial consideration in contemporary drug design that seeks to create compounds capable of maintaining activity in complex biological environments.

The incorporation of multiple functional groups within the triazatricyclo framework also reflects contemporary trends toward multifunctional molecular design. The presence of imino, oxo, carboxamide, and aromatic substituents creates multiple opportunities for molecular recognition and binding, allowing the compound to engage with biological targets through diverse mechanisms. This approach represents a departure from simpler heterocyclic designs that typically rely on a single primary interaction mode.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends far beyond its individual properties to encompass its role as a representative of an entire class of potentially therapeutic compounds. The triazatricyclo scaffold has emerged as a privileged structure in medicinal chemistry, meaning that it serves as a template for the development of compounds active against diverse biological targets. This privileged status derives from the scaffold's ability to present functional groups in spatial arrangements that are complementary to common protein binding sites.

Research into related triazatricyclo compounds has revealed significant biological activity across multiple therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. Studies have demonstrated that compounds containing similar triazatricyclo cores can exhibit remarkable potency against cancer cell lines, with some derivatives showing activity comparable to established chemotherapeutic agents. The structural features present in this compound suggest similar potential for biological activity.

The compound's design also addresses several key challenges in contemporary medicinal chemistry, particularly the need for compounds that can achieve selectivity among closely related biological targets. The multiple functional groups and three-dimensional structure of the triazatricyclo framework provide numerous opportunities for selective binding interactions that can differentiate between similar proteins or enzymatic active sites. This selectivity is crucial for developing therapeutics with reduced side effects and improved therapeutic indices.

Furthermore, the triazatricyclo scaffold offers significant advantages in terms of drug-like properties, including favorable solubility characteristics and metabolic stability. The nitrogen-rich structure provides multiple sites for hydrogen bonding with biological systems, potentially enhancing solubility and bioavailability. Simultaneously, the rigid tricyclic framework can protect key functional groups from metabolic degradation, extending the compound's biological half-life and enhancing its therapeutic potential.

Structural Feature Medicinal Chemistry Significance Therapeutic Implications
Triazatricyclo Core Privileged scaffold for biological activity Broad spectrum therapeutic potential
Multiple Nitrogen Atoms Enhanced hydrogen bonding capability Improved solubility and bioavailability
Rigid Framework Conformational constraint and selectivity Reduced off-target effects
Carboxamide Functionality Protein binding interactions Enhanced target affinity
Aromatic Substituents π-π stacking interactions Improved membrane permeability
Imino Group Additional hydrogen bonding site Enhanced biological recognition

The ongoing research into triazatricyclo compounds continues to reveal new therapeutic applications and mechanisms of action, positioning this compound class at the forefront of medicinal chemistry innovation. Recent studies have demonstrated that structural modifications to the triazatricyclo core can fine-tune biological activity, selectivity, and pharmacokinetic properties, suggesting that this compound represents just one example of the therapeutic potential inherent in this structural class.

Properties

IUPAC Name

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-4-11-28-20(25)18(23(30)26-14-17-9-7-15(2)8-10-17)13-19-22(28)27-21-16(3)6-5-12-29(21)24(19)31/h4-10,12-13,25H,1,11,14H2,2-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGMNIIIOPQQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and various reagents to introduce the allyl, imino, and carboxamide groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Complexity: The target compound’s triazatricyclic core is more rigid and sterically hindered than the monocyclic pyridazine or isoxazole systems in I-6230, I-6232, and I-6272. This rigidity may enhance binding specificity in biological targets but complicate synthetic accessibility .

Electronic Properties : Quantum mechanical descriptors (e.g., van der Waals volume, dipole moment) likely differ significantly due to the triazatricyclic system’s extended π-conjugation and nitrogen-rich environment, which could alter redox behavior or intermolecular interactions .

Implications for QSAR/QSPR Studies

The compound’s unique van der Waals space—dictated by its tricyclic framework—suggests distinct steric and electronic profiles compared to simpler analogs. These differences could translate to altered binding affinities in biological assays or modified physicochemical properties (e.g., solubility, logP). Future QSAR models should prioritize descriptors capturing its three-dimensional topology and nitrogen lone-pair orientations .

Biological Activity

The compound 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups that contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C28H25N5O2C_{28}H_{25}N_{5}O_{2} with a molecular weight of approximately 463.5 g/mol. The presence of an imino group and a carboxamide moiety enhances its reactivity and interaction with biological systems. The structural complexity allows for diverse interactions with biological macromolecules including enzymes and receptors.

Property Value
Molecular FormulaC28H25N5O2
Molecular Weight463.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation. Its structural features allow it to bind to active sites of these enzymes, thereby modulating their activity.
  • Receptor Modulation : It may also interact with various receptors that play critical roles in cellular signaling pathways. This interaction can lead to alterations in cell signaling and subsequent biological responses.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.

Anti-Cancer Activity

Research has indicated that 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca has significant anti-cancer properties:

  • Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Case Study 2 : A study involving xenograft models showed reduced tumor growth when treated with this compound compared to controls.

Toxicity Profile

While the compound exhibits promising biological activities, it is crucial to consider its toxicity:

  • The substance is reported to be very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Key Features
Ethyl 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricycloC25H29N5O3Contains oxolan group enhancing solubility
Ethyl 11-methyl-6-(4-nitrobenzoyl)iminoC25H26N4O3Features nitro group for different reactivity
6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(4-methylphenyl)methylC27H31N5O3Larger phenyl substituent affecting biological activity

Q & A

Q. How can researchers optimize the synthesis of this compound given its complex tricyclic framework?

Methodological Answer: Synthesis optimization requires addressing steric hindrance in the tricyclic core. Evidence from analogous spirocyclic compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) suggests using stepwise ring closure via [3+2] cycloaddition reactions under controlled temperature (70–90°C) and anhydrous conditions . Solvent selection (e.g., DMF or THF) impacts yield due to polarity effects on intermediate stabilization. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound from byproducts .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer: Multi-modal analysis is critical:

  • IR spectroscopy identifies key functional groups (e.g., imino C=N stretch at 1630–1670 cm⁻¹ and carbonyl C=O at 1700–1750 cm⁻¹) .
  • NMR resolves stereochemical ambiguity: ¹H NMR in DMSO-d6 distinguishes methylene protons near the benzyl group (δ 4.2–4.5 ppm) and allylic protons from the prop-2-enyl substituent (δ 5.6–6.2 ppm). ¹³C NMR confirms sp³ vs. sp² hybridization in the tricyclic core .
  • UV-Vis (λmax 280–320 nm) monitors conjugation in the aromatic system .

Q. What preliminary assays are suitable for screening its biological activity?

Methodological Answer: Prioritize in vitro assays linked to the compound’s structural analogs:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Kinase inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) due to the compound’s potential ATP-binding site competition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling clarify the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electrophilic sites. For example, the electron-deficient imino group (C=N) in the tricyclic core is susceptible to nucleophilic attack. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvent effects on transition-state stabilization . Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. What strategies resolve contradictions between theoretical predictions and experimental solubility data?

Methodological Answer: Discrepancies often arise from crystal packing forces or solvent-solute interactions. Use:

  • Hansen Solubility Parameters (HSP) to refine solubility predictions by accounting for hydrogen bonding (δh), polarity (δp), and dispersion (δd) .
  • Powder X-ray Diffraction (PXRD) to detect polymorphic forms affecting solubility . Cross-validate with HPLC-derived solubility profiles in binary solvent systems (e.g., water/ethanol) .

Q. How can researchers design replication studies to address variability in biological assay results?

Methodological Answer: Implement a split-plot experimental design :

  • Main plot : Vary compound concentration (e.g., 0.1–100 μM).
  • Sub-plot : Control cell passage number, incubation time, and serum batch . Use statistical tools (ANOVA with Tukey’s post-hoc test) to distinguish biological variability from methodological noise .

Methodological Resources

  • Synthetic Guidance : Refer to protocols for analogous azatricyclic compounds .
  • Analytical Standards : Cross-reference with PubChem’s spectral libraries (avoiding vendor-specific data) .
  • Computational Tools : COMSOL Multiphysics for reaction modeling ; Gaussian 16 for DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.